molecular formula C6H20O30P8 B1262815 Bisdiphosphoinositol tetrakisphosphate CAS No. 208107-61-3

Bisdiphosphoinositol tetrakisphosphate

Cat. No. B1262815
CAS RN: 208107-61-3
M. Wt: 820 g/mol
InChI Key: GXPFHIDIIMSLOF-YORTWTKJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-bis(diphospho)-1D-myo-inositol tetrakisphosphate is a 1D-myo-inositol bis(diphosphate) tetrakisphosphate having the two diphospho groups located at positions 5 and 6. It has a role as a Saccharomyces cerevisiae metabolite.

Scientific Research Applications

Intracellular Signaling and Stress Response Bisdiphosphoinositol tetrakisphosphate ([PP]2-InsP4) plays a pivotal role in intracellular signaling, particularly in response to hyperosmotic stress. It acts as a sensor of hyperosmotic stress, triggering up to 25-fold elevations in animal cells, a response mediated by the activation of ERK1/2 and p38MAPα/β kinases. Interestingly, [PP]2-InsP4 does not respond to mechanical strain or oxidative stress in mammalian cells, highlighting its specificity (Pesesse et al., 2004); (Choi et al., 2005).

DNA Repair and Recombination Inositol pyrophosphates, including bisdiphosphoinositol tetrakisphosphate, mediate homologous DNA recombination in yeast S. cerevisiae. This process is crucial in maintaining genome stability, and alterations in these inositol pyrophosphates can lead to hyperrecombination (Luo et al., 2002).

Regulation of Endocytic Trafficking Bisdiphosphoinositol tetrakisphosphate is a major regulator of endocytosis. Deficiencies in the formation of this compound are linked to abnormalities in endocytic pathways, demonstrating its vital role in membrane trafficking (Saiardi et al., 2002).

Cell Death Mediation The compound plays a role in mediating cell death processes. The synthesis of bisdiphosphoinositol tetrakisphosphate by inositol hexakisphosphate kinases (InsP6K) has been linked to the regulation of apoptotic processes in various cell types (Nagata et al., 2005).

Interaction with Cellular Proteins Bisdiphosphoinositol tetrakisphosphate interacts with various cellular proteins, influencing functions like synaptic vesicle exocytosis. This interaction points towards its role in cellular communication and neural processes (Luo et al., 2001).

Diverse Cellular Functions The compound is involved in a myriad of cellular functions, including apoptosis, vesicle trafficking, osmoregulation, and cell cycle regulation. Its unique biochemical properties allow it to participate in various signaling and metabolic pathways (Thota & Bhandari, 2015).

Regulation of Bioenergetic Homeostasis Bisdiphosphoinositol tetrakisphosphate plays a critical role in regulating bioenergetic homeostasis in cells, acting through complex interactions involving kinase and phosphatase domains (Nair et al., 2018).

Modulating Chemotaxis in Dictyostelium In Dictyostelium, bisdiphosphoinositol tetrakisphosphate mediates chemotaxis by interacting with pleckstrin homology domain-containing proteins, demonstrating its role in cellular motility and signaling (Luo et al., 2003).

Regulation of Phosphate Efflux Bisdiphosphoinositol tetrakisphosphate has been identified as a regulator of cellular phosphate efflux, playing a significant role in phosphate homeostasis and potentially impacting bone maintenance and ectopic calcification (Li et al., 2020).

Protein Phosphorylation and Cellular Signaling The compound contributes to a non-enzymatic mode of protein phosphorylation, expanding the understanding of inositide-mediated signaling and introducing a new dimension to cellular phosphorylation processes (Bussell, 2005).

properties

CAS RN

208107-61-3

Product Name

Bisdiphosphoinositol tetrakisphosphate

Molecular Formula

C6H20O30P8

Molecular Weight

820 g/mol

IUPAC Name

[(1S,2S,3R,4R,5S,6R)-2-[hydroxy(phosphonooxy)phosphoryl]oxy-3,4,5,6-tetraphosphonooxycyclohexyl] phosphono hydrogen phosphate

InChI

InChI=1S/C6H20O30P8/c7-37(8,9)29-1-2(30-38(10,11)12)4(32-40(16,17)18)6(34-44(27,28)36-42(22,23)24)5(3(1)31-39(13,14)15)33-43(25,26)35-41(19,20)21/h1-6H,(H,25,26)(H,27,28)(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24)/t1-,2+,3-,4-,5+,6+/m1/s1

InChI Key

GXPFHIDIIMSLOF-YORTWTKJSA-N

Isomeric SMILES

[C@H]1([C@@H]([C@H]([C@@H]([C@H]([C@@H]1OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O

SMILES

C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O

Canonical SMILES

C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bisdiphosphoinositol tetrakisphosphate
Reactant of Route 2
Bisdiphosphoinositol tetrakisphosphate
Reactant of Route 3
Bisdiphosphoinositol tetrakisphosphate
Reactant of Route 4
Bisdiphosphoinositol tetrakisphosphate
Reactant of Route 5
Bisdiphosphoinositol tetrakisphosphate
Reactant of Route 6
Bisdiphosphoinositol tetrakisphosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.